molecular formula C12H23ClN2O2 B13506517 tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride

tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride

Cat. No.: B13506517
M. Wt: 262.77 g/mol
InChI Key: JSVNYWNFIFUZSY-UHFFFAOYSA-N
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Description

tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl group and a carbamate functional group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and the bicyclic amine precursor. The reaction is often performed in an organic solvent such as dichloromethane, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both tert-butyl and carbamate functional groups. This combination of features imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-(6-azabicyclo[3.2.1]octan-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H

InChI Key

JSVNYWNFIFUZSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC(C1)NC2.Cl

Origin of Product

United States

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